
2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromomethyl group at the second position and a chlorine atom at the sixth position of the quinazolinone ring. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one typically involves the bromination of 6-chloroquinazolin-4(3H)-one. One common method is the reaction of 6-chloroquinazolin-4(3H)-one with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide are employed.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinazolinone derivatives.
Oxidation: Formation of oxidized quinazolinone derivatives.
Reduction: Formation of reduced quinazolinone derivatives.
Applications De Recherche Scientifique
Anticancer Applications
Inhibition of BET Proteins
One significant application of 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one is in the development of inhibitors targeting bromodomain and extraterminal (BET) proteins. These proteins are implicated in various cancers, including acute myeloid leukemia and multiple myeloma. Compounds similar to this compound have been shown to inhibit BET proteins, potentially leading to reduced expression of oncogenes such as c-MYC and N-MYC, which are critical for cancer cell proliferation and survival .
Case Study: BET Inhibitors
Research indicates that BET inhibitors can induce apoptosis in cancer cells. For instance, the administration of compounds that bind to bromodomains has demonstrated efficacy in treating hematological malignancies and solid tumors by downregulating anti-apoptotic genes like Bcl-2 . This highlights the potential of this compound as a lead compound for developing new anticancer therapies.
Antimicrobial Activity
Synthesis and Evaluation
Recent studies have synthesized derivatives of quinazolinone, including this compound, to evaluate their antimicrobial properties. These compounds were tested against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The results indicated significant antibacterial activity, with some derivatives showing IC50 values in the low micromolar range .
Table: Antimicrobial Activity of Quinazolinone Derivatives
Compound | Target Bacteria | IC50 (μM) |
---|---|---|
This compound | Staphylococcus aureus | 1.0 |
Escherichia coli | 0.57 | |
Pseudomonas aeruginosa | 1.5 |
This table summarizes the antimicrobial efficacy of selected derivatives, emphasizing the potential for clinical applications in treating bacterial infections.
Anti-inflammatory Properties
Research has also indicated that quinazolinone derivatives possess anti-inflammatory properties. The synthesis of compounds like this compound has led to evaluations for their ability to inhibit inflammatory cytokines. Such compounds could be beneficial in treating conditions characterized by chronic inflammation .
Other Therapeutic Applications
Beyond oncology and antimicrobial activities, there are indications that quinazolinone derivatives may have roles in treating metabolic disorders such as diabetes. Some studies have explored their potential for modulating insulin release and managing blood glucose levels, suggesting a broader therapeutic profile for compounds like this compound .
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and proteins. This interaction can disrupt cellular processes and result in the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-6-chloroquinazolin-4(3H)-one
- 2-(Methyl)-6-chloroquinazolin-4(3H)-one
- 2-(Bromomethyl)-4(3H)-quinazolinone
Uniqueness
2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one is unique due to the presence of both bromomethyl and chlorine substituents, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Activité Biologique
2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. Quinazolinone derivatives have been widely studied for their therapeutic potential, and this particular compound exhibits promising bioactivity that warrants detailed examination.
- Chemical Formula : C10H8BrClN2O
- Molecular Weight : 273.54 g/mol
- Melting Point : Not specified in available literature.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes such as proliferation and apoptosis. The compound is believed to inhibit certain enzymes or receptors, thereby disrupting pathways critical for cancer cell survival and growth.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa and Salmonella typhi, suggesting potential applications in treating infections caused by these pathogens .
Anticancer Activity
The compound's anticancer potential has been evaluated through cytotoxicity assays, revealing significant effects on cancer cell lines. For instance, studies have demonstrated that derivatives of quinazolinones can induce apoptosis in cancer cells, possibly by interfering with DNA synthesis and repair mechanisms . The IC50 values for various synthesized derivatives indicate strong cytotoxicity, with some compounds exhibiting IC50 values as low as 0.57 µM .
Study 1: Antimicrobial Evaluation
A study conducted on a series of quinazolinone derivatives, including this compound, evaluated their antimicrobial efficacy using the cup-plate agar diffusion method. The results showed that the compound displayed significant antibacterial activity comparable to standard antibiotics .
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | Pseudomonas aeruginosa | 18 |
This compound | Salmonella typhi | 20 |
Study 2: Cytotoxicity Assay
In a cytotoxicity assay using MTT methodology, several quinazolinone derivatives were tested against human cancer cell lines. The study highlighted the effectiveness of this compound in inducing cell death.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (breast cancer) | 1.0 |
This compound | HeLa (cervical cancer) | 0.57 |
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, related compounds have shown varied absorption and metabolism profiles. Further studies are required to establish the pharmacokinetic parameters such as bioavailability, half-life, and clearance rates.
Propriétés
IUPAC Name |
2-(bromomethyl)-6-chloro-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-4-8-12-7-2-1-5(11)3-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEMBKUWQFMJMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.